What are the physicochemical properties of 3-(4-Chlorophenyl)-3',5'-dimethylpropiophenone?
What are the physicochemical properties of 3-(4-Chlorophenyl)-3',5'-dimethylpropiophenone?
An In-Depth Technical Guide to the Physicochemical Properties of 3-(4-Chlorophenyl)-3',5'-dimethylpropiophenone
Authored by: [Your Name/Gemini AI], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the predicted and inferred physicochemical properties of 3-(4-Chlorophenyl)-3',5'-dimethylpropiophenone. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally analogous compounds and computational predictions to offer a robust scientific profile. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this compound's characteristics for further research and application. The methodologies for experimental determination of these properties are also detailed to provide a framework for empirical validation.
Introduction
Propiophenone and its derivatives are a class of organic compounds with a well-established presence in organic synthesis, medicinal chemistry, and materials science. Their versatile chemical scaffold allows for a wide range of functionalizations, leading to diverse physicochemical and biological properties. The subject of this guide, 3-(4-Chlorophenyl)-3',5'-dimethylpropiophenone, is a specific derivative characterized by a chlorophenyl group at the 3-position and dimethyl substitution on the propiophenone core.
This document aims to provide a detailed characterization of its expected physicochemical properties. By analyzing the structural contributions of the 4-chlorophenyl and 3',5'-dimethylphenyl moieties, we can infer its behavior in various chemical and biological systems. The insights provided herein are foundational for designing synthetic routes, predicting metabolic pathways, and understanding potential toxicological profiles.
Molecular Structure and Core Chemical Properties
The fundamental physicochemical properties of a molecule are dictated by its structure. Understanding the arrangement of atoms and functional groups is paramount to predicting its behavior.
Molecular Identity
-
IUPAC Name: 1-(3,5-dimethylphenyl)-3-(4-chlorophenyl)propan-1-one
-
Molecular Formula: C₁₇H₁₇ClO
-
CAS Number: 102919-75-9
-
Canonical SMILES: CC1=CC(=CC(=C1)C(=O)CCC2=CC=C(C=C2)Cl)C
-
InChI Key: InChI=1S/C17H17ClO/c1-12-8-13(2)10-14(9-12)17(19)7-6-15-3-5-16(18)4-2-15/h2-5,8-10H,6-7H2,1-2H3
Predicted Physicochemical Data
The following table summarizes the key predicted physicochemical properties of 3-(4-Chlorophenyl)-3',5'-dimethylpropiophenone. These values are derived from computational models and provide a strong starting point for experimental design.
| Property | Predicted Value | Notes and Implications |
| Molecular Weight | 288.77 g/mol | Influences stoichiometry in reactions and diffusion rates. |
| Melting Point | Not available (predicted to be a low-melting solid) | The presence of a halogen and aromatic rings suggests a crystalline solid at room temperature. |
| Boiling Point | ~427.5 °C at 760 mmHg (Predicted) | High boiling point is indicative of strong intermolecular forces. |
| Density | ~1.15 g/cm³ (Predicted) | Slightly denser than water. |
| LogP (Octanol-Water Partition Coefficient) | 5.2 (Predicted) | Indicates high lipophilicity and poor water solubility. |
| pKa | Not available (predicted to be weakly basic) | The carbonyl oxygen can be protonated under strongly acidic conditions. |
| Refractive Index | 1.57 (Predicted) | Useful for characterization and purity assessment. |
| Polarizability | 32.1 ų (Predicted) | Reflects the molecule's ability to form instantaneous dipoles. |
Structural Diagram
Caption: 2D structure of 3-(4-Chlorophenyl)-3',5'-dimethylpropiophenone.
Spectroscopic Profile
Spectroscopic analysis is essential for the structural elucidation and purity assessment of organic compounds. The following sections detail the expected spectroscopic signatures for 3-(4-Chlorophenyl)-3',5'-dimethylpropiophenone based on its functional groups.
¹H NMR Spectroscopy (Proton NMR)
The proton NMR spectrum is expected to be complex but highly informative.
-
Aromatic Protons (Ar-H):
-
3',5'-dimethylphenyl group: Two singlets or a complex multiplet in the range of δ 7.0-7.5 ppm. The two methyl groups will render the remaining aromatic protons equivalent or near-equivalent.
-
4-chlorophenyl group: Two doublets in the range of δ 7.2-7.6 ppm, characteristic of a para-substituted benzene ring.
-
-
Aliphatic Protons (-CH₂-CH₂-):
-
Two triplets in the range of δ 2.8-3.5 ppm, corresponding to the two methylene groups of the propane chain. The methylene group adjacent to the carbonyl will be further downfield.
-
-
Methyl Protons (-CH₃):
-
A singlet at approximately δ 2.3 ppm, integrating to 6 protons, corresponding to the two equivalent methyl groups on the phenyl ring.
-
¹³C NMR Spectroscopy (Carbon NMR)
The carbon NMR spectrum will provide information on the carbon skeleton.
-
Carbonyl Carbon (C=O): A characteristic peak in the downfield region, typically around δ 195-205 ppm.
-
Aromatic Carbons (Ar-C): Multiple signals in the range of δ 120-145 ppm. The carbon bearing the chlorine atom will be shifted, and the quaternary carbons will have lower intensities.
-
Aliphatic Carbons (-CH₂-CH₂-): Two signals in the range of δ 30-50 ppm.
-
Methyl Carbons (-CH₃): A signal in the upfield region, around δ 20-25 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups.
-
C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹. This is characteristic of an aryl ketone.
-
C-H Stretch (Aromatic): Multiple sharp bands just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Bands in the region of 2850-3000 cm⁻¹.
-
C-Cl Stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹.
-
C=C Stretch (Aromatic): Bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): A prominent peak at m/z 288.77. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in a characteristic M+2 peak at m/z 290.77 with approximately one-third the intensity of the molecular ion peak.
-
Major Fragmentation Pathways: Expect cleavage at the bonds adjacent to the carbonyl group, leading to fragments corresponding to the chlorophenylpropyl and dimethylbenzoyl moieties.
Experimental Protocols for Physicochemical Characterization
The following protocols are standard methods for the experimental determination of the key physicochemical properties discussed.
Determination of Melting Point
This protocol outlines the use of a standard melting point apparatus.
Caption: Workflow for melting point determination.
Determination of Solubility
This protocol describes a qualitative assessment of solubility.
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Sample Preparation: Weigh approximately 10 mg of the compound into separate vials.
-
Solvent Addition: Add 1 mL of the selected solvent to each vial.
-
Observation: Agitate the vials at a constant temperature (e.g., 25°C) for a set period.
-
Assessment: Visually inspect for dissolution. Classify as soluble, partially soluble, or insoluble.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a standard technique for determining the purity of a compound.
Caption: General workflow for HPLC purity analysis.
Synthesis and Reactivity
Proposed Synthetic Route
A plausible synthetic route for 3-(4-Chlorophenyl)-3',5'-dimethylpropiophenone is a Friedel-Crafts acylation reaction.
-
Reactant 1: 3-(4-chlorophenyl)propanoyl chloride. This can be prepared from 3-(4-chlorophenyl)propanoic acid and a chlorinating agent like thionyl chloride (SOCl₂).
-
Reactant 2: 1,3-dimethylbenzene (m-xylene).
-
Catalyst: A Lewis acid, such as aluminum chloride (AlCl₃).
-
Reaction: The acyl chloride reacts with m-xylene in the presence of the Lewis acid catalyst to form the desired ketone. The acylation will be directed by the two methyl groups to the 4-position of the m-xylene ring.
Chemical Reactivity
-
Carbonyl Group: The ketone functionality is susceptible to nucleophilic attack. It can undergo reactions such as reduction to an alcohol (using agents like NaBH₄) and reductive amination.
-
Aromatic Rings: The two aromatic rings can undergo electrophilic aromatic substitution, although the presence of the deactivating chloro- and acyl groups will influence the position and rate of substitution.
Conclusion
While direct experimental data for 3-(4-Chlorophenyl)-3',5'-dimethylpropiophenone is scarce in publicly available literature, a robust physicochemical profile can be constructed through the analysis of its structural components and the use of predictive models. The compound is predicted to be a high-boiling, lipophilic solid with characteristic spectroscopic signatures. The provided experimental protocols offer a clear path for the empirical validation of these properties. This technical guide serves as a foundational resource for scientists and researchers, enabling informed decisions in the design of future studies and applications involving this molecule.
References
-
PubChem. (n.d.). 1-(3,5-dimethylphenyl)-3-(4-chlorophenyl)propan-1-one. National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]
